3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine
Overview
Description
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both morpholine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
Pyrazoles, which are part of the compound’s structure, are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s worth noting that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . This suggests that the compound could potentially affect pathways involving these systems.
Pharmacokinetics
A related compound, (s)-3-(3-(3,5-dimethyl-1h-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Pyrazoles have been reported to possess many useful properties, including anti-inflammatory, antimicrobial, antimitotic, antifungal, antioxidant, and anticancer activities .
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By modulating the activity of this enzyme, this compound can affect various cellular processes that are regulated by cAMP .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by altering the levels of cAMP, this compound can impact the signaling pathways that rely on this second messenger. Additionally, changes in gene expression patterns have been noted, which can lead to alterations in cellular functions and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, inhibiting its activity. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling molecules. These molecular events result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions without causing significant toxicity. At higher doses, toxic effects such as liver damage and disruptions in metabolic processes have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is crucial for assessing the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments, thereby influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with morpholine under specific conditions. One common method is the condensation reaction where 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde is reacted with morpholine in the presence of a base such as sodium hydroxide in an ethanol solution . The reaction mixture is stirred at room temperature for several hours, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-triazine
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,3,5-triazine
- 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole
Uniqueness
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is unique due to the presence of both morpholine and pyrazole rings, which provide a distinct combination of chemical properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(14-10-19-9-8-16-14)12(2)18(17-11)13-6-4-3-5-7-13/h3-7,14,16H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUKFHAOKXEGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3COCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211909 | |
Record name | Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-79-8 | |
Record name | Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001211909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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